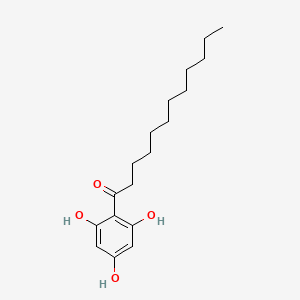

1-(2,4,6-Trihydroxyphenyl)dodecan-1-one

Description

Overview of Polyketide Natural Products and Acylphloroglucinol Classification

Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms. alfa-chemistry.com Their biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that mirrors fatty acid synthesis. researchgate.net This modular biosynthetic pathway allows for a vast array of chemical structures and functional modifications. researchgate.net

Acylphloroglucinols are a distinct subgroup of polyketide natural products. nih.gov The biosynthesis of the phloroglucinol (B13840) core itself is a subject of study, with enzymes like phloroglucinol synthase catalyzing its formation from malonyl-CoA. acs.orgwikipedia.orgresearchgate.net Subsequent acylation, often through a Friedel-Crafts-type reaction catalyzed by specific acyltransferases, attaches an acyl chain to the phloroglucinol ring, giving rise to the acylphloroglucinol scaffold. researchgate.net These can be further modified through prenylation, geranylation, or oligomerization to create even more complex molecules. nih.gov

Acylphloroglucinols can be classified based on the nature of the acyl chain and other substituents. 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one is a simple, non-prenylated acylphloroglucinol with a saturated 12-carbon (dodecanoyl) side chain.

| Compound Name | Acyl Chain Length | Additional Modifications | Classification |

|---|---|---|---|

| 1-(2,4,6-Trihydroxyphenyl)ethanone (Phloroacetophenone) | 2 | None | Simple Acylphloroglucinol |

| 1-(2,4,6-Trihydroxyphenyl)butan-1-one (Phlorobutyrophenone) | 4 | None | Simple Acylphloroglucinol |

| 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one | 12 | None | Long-chain Acylphloroglucinol |

| Myrtucommulone A | Variable (Isobutyryl) | Dimeric, with other linkages | Oligomeric Acylphloroglucinol |

Historical Context of Research on 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one and Analogs

Historically, research into phloroglucinol and its derivatives dates back to the 19th century, with initial isolation from plant sources like fruit trees. researchgate.net However, focused investigation into acylphloroglucinols as a distinct class of bioactive molecules gained momentum in the latter half of the 20th century. Much of this research has been driven by the discovery of their natural occurrence, particularly in plants of the Myrtaceae and Hypericaceae families. nih.govchemicalbook.com

While specific studies on 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one are not prominent in the historical literature, the study of its analogs provides significant context. Research on simpler acylphloroglucinols like phloroacetophenone and phlorobutyrophenone has been more extensive, often focusing on their synthesis and role as precursors for more complex flavonoids and other natural products. wikipedia.org

More recently, research has highlighted the importance of the acyl chain length in determining the biological activity of these compounds. A key area of investigation has been the antibacterial properties of acylphloroglucinols. For instance, studies on synthetic analogs have revealed that the presence of a longer alkyloxy group (8-10 carbons) ortho to an acyl substituent on the phloroglucinol core is a critical feature for potent anti-staphylococcal activity. This finding suggests that the dodecanoyl chain of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one is likely a key determinant of its biological function.

Significance of Phloroglucinol Derivatives in Chemical Biology

Phloroglucinol derivatives, including the acylphloroglucinols, are of significant interest in chemical biology due to their diverse and potent biological activities. researchgate.net These compounds have been reported to possess a wide array of pharmacological properties, making them valuable as lead compounds for drug discovery and as molecular probes to study biological processes.

The biological activities attributed to phloroglucinol derivatives are extensive and include:

Antimicrobial Activity: Many acylphloroglucinols exhibit potent activity against a range of microbial pathogens. acs.org For example, myrtucommulone A, an oligomeric acylphloroglucinol from myrtle, has shown significant antibacterial activity against multidrug-resistant bacteria. mdpi.com The length of the acyl chain appears to play a crucial role in the antibacterial efficacy of these compounds.

Antiviral Activity: Certain phloroglucinol derivatives have demonstrated antiviral properties. For instance, some myrtucommulones and related compounds from the Myrtaceae family have been evaluated for their activity against viruses such as the respiratory syncytial virus (RSV) and have shown promising results. nih.gov

Anticancer Activity: A number of polycyclic polyprenylated acylphloroglucinols (PPAPs) have been investigated for their cytotoxic effects against various cancer cell lines. mdpi.com

Anti-inflammatory Activity: Some phloroglucinol-based derivatives have been synthesized and evaluated for their ability to inhibit inflammatory mediators.

The broad spectrum of biological activities associated with phloroglucinol derivatives underscores their importance as a versatile scaffold in medicinal chemistry and chemical biology. The specific compound 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one , with its long lipophilic dodecanoyl chain, represents an intriguing molecule within this class. The lipophilicity conferred by the long acyl chain could significantly influence its interaction with biological membranes and cellular targets, a key aspect for future research.

| Biological Activity | Example Compound Class/Derivative | Reference |

|---|---|---|

| Antibacterial | Myrtucommulone A, Long-chain acylphloroglucinols | mdpi.com |

| Antiviral | Myrtucommulones | nih.gov |

| Anticancer | Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) | mdpi.com |

| Anti-inflammatory | Synthetic phloroglucinol derivatives |

Structure

3D Structure

Properties

CAS No. |

6790-21-2 |

|---|---|

Molecular Formula |

C18H28O4 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

1-(2,4,6-trihydroxyphenyl)dodecan-1-one |

InChI |

InChI=1S/C18H28O4/c1-2-3-4-5-6-7-8-9-10-11-15(20)18-16(21)12-14(19)13-17(18)22/h12-13,19,21-22H,2-11H2,1H3 |

InChI Key |

CIJGEBXETKIQOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=C(C=C(C=C1O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of 1 2,4,6 Trihydroxyphenyl Dodecan 1 One

The discovery of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one is intrinsically linked to phytochemical investigations of the Myristicaceae family, which is renowned for producing a diverse array of secondary metabolites.

Botanical Sources within the Myristicaceae Family

The genus Knema has been a primary focus for the isolation of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one. Scientific studies have successfully identified and extracted this compound from various parts of at least two species within this genus:

Knema austrosiamensis : The wood of Knema austrosiamensis has been a significant source for the isolation of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one, which is also referred to in scientific literature as dodecanoylphloroglucinol. researchgate.net

Knema glauca : The fruit of Knema glauca has also been identified as containing 1-(2,4,6-trihydroxyphenyl)dodecan-1-one. researchgate.net

These discoveries highlight the importance of the Knema genus as a source of this particular acylphloroglucinol.

While the most detailed isolations of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one have been from the Knema genus, the broader Myristicaceae family is known for producing similar acylphenols and related compounds. Research has documented the presence of other malabaricones and acylphloroglucinols in genera such as Myristica. However, the confirmed presence of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one appears to be most strongly established within the Knema species based on current scientific literature.

Extraction and Purification Methodologies

The isolation of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one from its natural botanical sources involves a multi-step process that begins with extraction and is followed by purification to yield the pure compound.

Solvent-Based Extraction Techniques

The initial step in isolating 1-(2,4,6-trihydroxyphenyl)dodecan-1-one from plant material is typically a solvent-based extraction. This process relies on the principle of dissolving the target compound, along with other metabolites, from the solid plant matrix into a liquid solvent.

For the isolation of this compound from Knema austrosiamensis wood, a chloroform (B151607) (CHCl3) extract was utilized. researchgate.net This indicates that chloroform is an effective solvent for extracting 1-(2,4,6-trihydroxyphenyl)dodecan-1-one and other related compounds from the plant material. The general process would involve macerating or powdering the dried plant material and then soaking it in the solvent for a prolonged period, followed by filtration to separate the liquid extract from the solid plant residue.

| Plant Source | Solvent Used | Part of Plant |

| Knema austrosiamensis | Chloroform (CHCl3) | Wood |

Chromatographic Separation Approaches for Natural Product Isolation

Following the initial solvent extraction, the resulting crude extract contains a mixture of various compounds. To isolate 1-(2,4,6-trihydroxyphenyl)dodecan-1-one in a pure form, chromatographic techniques are employed. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

In the case of the isolation of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one from the chloroform extract of Knema austrosiamensis wood, silica (B1680970) gel chromatography was the method of choice. researchgate.net Silica gel serves as the stationary phase, and the crude extract is applied to it. A solvent or a mixture of solvents (the mobile phase) is then passed through the silica gel, and the different compounds in the extract move at different rates, allowing for their separation. This technique is a cornerstone of natural product chemistry for the purification of individual compounds from complex mixtures.

| Extraction Method | Stationary Phase | Isolated Compound |

| Silica Gel Chromatography | Silica Gel | 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one |

Biosynthetic Pathways and Enzymology of 1 2,4,6 Trihydroxyphenyl Dodecan 1 One

Proposed Enzymatic Mechanisms for Acylphloroglucinol Formation

The formation of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one by a Type III PKS involves a series of catalytic steps within the enzyme's active site, which contains a conserved Cys-His-Asn catalytic triad. nih.govnih.gov The proposed mechanism is as follows:

Starter Unit Loading: The biosynthesis is initiated by the loading of the lauroyl-CoA starter unit into the active site of the Type III PKS.

Iterative Decarboxylative Condensation: Three successive rounds of Claisen condensation occur. In each round, a molecule of malonyl-CoA is decarboxylated to form a reactive acetyl-CoA enolate, which then attacks the growing polyketide chain. This process extends the initial lauroyl group by two carbons in each step, leading to the formation of a linear poly-β-keto intermediate. nih.gov

Intramolecular Cyclization and Aromatization: The resulting linear tetraketide intermediate undergoes an intramolecular C6-C1 Claisen condensation-based cyclization. researchgate.net This cyclization, followed by tautomerization, leads to the formation of the aromatic 2,4,6-trihydroxyphenyl (phloroglucinol) ring, with the dodecanoyl chain attached. The enzyme controls the regiospecificity of this cyclization reaction.

Table 2: Key Enzymatic Steps in Acylphloroglucinol Formation

| Step | Description | Key Intermediates |

| 1. Initiation | Loading of the lauroyl-CoA starter unit onto the PKS active site. | Lauroyl-S-PKS |

| 2. Elongation | Three sequential decarboxylative condensations with malonyl-CoA. | Lauroyl-diketide-S-PKS, Lauroyl-triketide-S-PKS, Lauroyl-tetraketide-S-PKS |

| 3. Cyclization/Aromatization | Intramolecular Claisen condensation of the tetraketide intermediate to form the aromatic phloroglucinol (B13840) ring. | Linear lauroyl-tetraketide |

| 4. Product Release | Release of the final product, 1-(2,4,6-trihydroxyphenyl)dodecan-1-one, from the enzyme. | 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one |

Comparative Analysis with Biosynthesis of Related Phlorotannins

Phlorotannins are a class of complex polymers found in brown algae, composed of multiple phloroglucinol units. nih.govresearchgate.net While structurally distinct from the monomeric 1-(2,4,6-trihydroxyphenyl)dodecan-1-one, their biosynthesis shares a common origin.

The initial and crucial step in phlorotannin biosynthesis is the formation of the phloroglucinol monomer, which, like in acylphloroglucinol synthesis, is produced via the polyketide pathway from three molecules of malonyl-CoA, catalyzed by a Type III PKS. nih.govresearchgate.net

The primary point of divergence between the two biosynthetic pathways lies in the subsequent modifications of the phloroglucinol monomer. In the case of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one, a single acylation event with a long-chain fatty acyl-CoA occurs. In contrast, for phlorotannin biosynthesis, the phloroglucinol monomers undergo a series of oxidative polymerization reactions, forming C-C and C-O-C linkages between the units to create a diverse array of polymeric structures. researchgate.net

Table 3: Comparison of Acylphloroglucinol and Phlorotannin Biosynthesis

| Feature | 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one Biosynthesis | Phlorotannin Biosynthesis |

| Primary Pathway | Polyketide Pathway | Polyketide Pathway |

| Key Enzyme Class | Type III Polyketide Synthase | Type III Polyketide Synthase |

| Monomer Synthesis | Phloroglucinol ring from malonyl-CoA | Phloroglucinol from malonyl-CoA |

| Starter Unit | Lauroyl-CoA (long-chain fatty acyl-CoA) | Acetyl-CoA (or malonyl-CoA) |

| Final Structure | Monomeric acylphloroglucinol | Polymeric phloroglucinol |

| Key Differentiating Step | Acylation with a fatty acid | Oxidative polymerization of monomers |

Chemical Synthesis and Derivatization of 1 2,4,6 Trihydroxyphenyl Dodecan 1 One

Synthetic Strategies for Phloroglucinol (B13840) Core Structures

The phloroglucinol ring is a highly activated aromatic system, making it amenable to electrophilic substitution reactions that are central to the synthesis of its acylated derivatives. researchgate.net

The primary method for introducing an acyl group onto a phloroglucinol ring is the Friedel-Crafts acylation. organic-chemistry.orgresearchgate.net This electrophilic aromatic substitution reaction typically involves reacting phloroglucinol with an acyl chloride (e.g., dodecanoyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com The reaction leads to the formation of a C-C bond between the phloroglucinol ring and the acyl group.

Historically, the acylation of phloroglucinol was performed using nitrobenzene (B124822) as a solvent, but this often resulted in low yields due to the decomposition of the products during the removal of the high-boiling point solvent. google.com An improved method involves using a solvent system of dichloromethane (B109758) and at least 1.5 moles of nitromethane (B149229) per mole of phloroglucinol, which facilitates the reaction and improves outcomes. google.com Because the phloroglucinol ring is highly activated, polyacylation can sometimes occur. acs.org However, the monoacylated product is generally deactivated relative to the starting material, which helps to prevent a second substitution. organic-chemistry.org

Table 1: Key Features of Friedel-Crafts Acylation of Phloroglucinol

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution | organic-chemistry.org |

| Substrates | Phloroglucinol and an acylating agent (acyl chloride or anhydride) | organic-chemistry.orggoogle.com |

| Catalyst | Typically a Lewis acid, such as aluminum chloride (AlCl₃) | google.com |

| Product | Acylphloroglucinol (e.g., 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one) | google.com |

| Challenges | Potential for polyacylation, harsh reaction conditions, historical low yields | google.comacs.org |

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for acylphloroglucinols, aligning with the principles of green chemistry. researchgate.net These strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One notable green approach is the use of a one-pot, solvent-free Friedel-Crafts acylation employing a biodegradable catalyst like methanesulfonic acid. researchgate.net This method can reduce reaction times and energy consumption while eliminating the need for large volumes of conventional solvents. researchgate.net Another innovative technique involves using an inexpensive and recyclable heterogeneous catalyst, silica (B1680970) sulphuric acid (SSA), under ultrasound-assisted, solvent-free conditions. researchgate.net This protocol has demonstrated high yields (up to 95%) and the catalyst can be recovered and reused for multiple consecutive runs without significant loss of activity. researchgate.net Furthermore, the use of acidic ionic liquids as both the solvent and catalyst presents an alternative that features mild reaction conditions and convenient post-treatment, with the ionic liquid being recyclable. google.com Photochemical reactions are also considered relevant from an ecological standpoint for the synthesis of related compounds. researchgate.net

Table 2: Green Chemistry Approaches in Acylphloroglucinol Synthesis

| Approach | Catalyst/Conditions | Advantages | Source(s) |

|---|---|---|---|

| Solvent-Free Acylation | Methanesulfonic acid | Biodegradable catalyst, reduced energy and time | researchgate.net |

| Ultrasound-Assisted Synthesis | Silica Sulphuric Acid (SSA) | Solvent-free, high yield, reusable catalyst | researchgate.net |

| Ionic Liquid Medium | Acidic ionic liquid | Recyclable catalyst/solvent, mild conditions | google.com |

Methods for Alkyl Chain Introduction and Elaboration

The introduction of the C12 alkyl chain to form 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one is accomplished directly through the Friedel-Crafts acylation reaction. The specific acylating agent used is dodecanoyl chloride or its corresponding anhydride. The general mechanism follows the established pathway for Friedel-Crafts acylation, where the dodecanoyl group is installed onto one of the activated positions of the phloroglucinol ring. organic-chemistry.orggoogle.com

While direct C-alkylation of acylphloroglucinols with reagents like allyl bromide is possible, it can lead to overalkylation and low yields. nih.gov Therefore, acylation remains the more controlled and preferred method for introducing a specific alkyl ketone moiety like the dodecanoyl group.

Synthesis of Structural Analogs and Biologically Relevant Derivatives

To explore the biological potential of acylphloroglucinols, chemists synthesize a variety of structural analogs. These efforts are often part of diversity-oriented synthesis (DOS) programs, which aim to rapidly generate libraries of compounds for biological screening. acs.orgnih.govresearchgate.net

The synthesis of homologs (compounds with different alkyl chain lengths) and isoforms (isomers with different branching or substitution patterns) of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one is readily achievable. This is typically done by varying the acylating agent used in the Friedel-Crafts reaction. nih.gov For example, using acetyl chloride, isobutyryl chloride, or isovaleroyl chloride would yield acylphloroglucinols with different acyl groups. nih.gov This modularity allows for the creation of a wide range of simple acylphloroglucinols that can serve as precursors for more complex molecules, such as the polycyclic polyprenylated acylphloroglucinols (PPAPs). nih.govfrontiersin.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For acylphloroglucinols, this involves synthesizing derivatives with additional functional groups or modified scaffolds. mdpi.com A common modification is prenylation or geranylation, which can be achieved through chemical methods or biocatalysis using enzymes like fungal prenyltransferases. researchgate.netnih.gov

More complex modifications involve building upon the acylphloroglucinol core to create intricate structures like the PPAPs, which have a bicyclo[3.3.1]nonane core. frontiersin.orgrsc.org These syntheses often employ biomimetic strategies, mimicking the proposed biosynthetic pathways of these natural products. nih.gov Such approaches can involve dearomative prenylation and various cyclization and rearrangement reactions to build the final polycyclic systems. nih.gov The resulting libraries of diverse compounds are then evaluated using high-content screening methods to identify SAR trends and discover novel pharmacological activities. nih.govbohrium.com

Molecular and Cellular Mechanisms of Action of 1 2,4,6 Trihydroxyphenyl Dodecan 1 One

In Vitro Biological Activities in Cellular and Biochemical Systems

Antimicrobial Spectrum and Specificity

Following a comprehensive review of scientific literature, no specific studies were identified that investigated the antimicrobial spectrum and specificity of the compound 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one. The subsequent sections detail the lack of available data for its activity against various microorganisms.

Activity against Bacterial Strains

There is no specific data available in published scientific research regarding the in vitro activity of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one against specific bacterial strains. One study on related chalcone (B49325) structures noted that compounds with a 2′,4′,6′-trihydroxy substitution pattern exhibited significantly lower antibacterial activity compared to those with a 2′,4′-dihydroxy pattern, but this does not provide direct evidence for the target compound. nih.gov

Table 1: Activity of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Antifungal Properties

No research findings detailing the antifungal properties of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one could be located in the available scientific literature.

Table 2: Antifungal Properties of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Data Not Available | Data Not Available | N/A |

Antituberculosis Activity (e.g., Mycobacterium tuberculosis)

A diligent search of scientific databases yielded no studies concerning the antituberculosis activity of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one against Mycobacterium tuberculosis or other mycobacterial species.

Table 3: Antituberculosis Activity of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one

| Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Mycobacterium tuberculosis | Data Not Available | N/A |

Antiviral Efficacy (e.g., Herpes Simplex Virus Type 1)

There is no available data from scientific research on the antiviral efficacy of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one against Herpes Simplex Virus Type 1 (HSV-1) or any other viruses.

Table 4: Antiviral Efficacy of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one

| Virus | Assay Type | Activity (e.g., IC50) | Source |

|---|---|---|---|

| Herpes Simplex Virus Type 1 | Data Not Available | Data Not Available | N/A |

Antimalarial Action (e.g., Plasmodium falciparum)

No published studies were found that evaluated the antimalarial action of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one against Plasmodium falciparum or other malaria parasites.

Table 5: Antimalarial Action of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one

| Parasite Strain | Assay Type | Activity (e.g., IC50) | Source |

|---|---|---|---|

| Plasmodium falciparum | Data Not Available | Data Not Available | N/A |

Antioxidant Mechanisms at the Cellular Level

There is no direct experimental evidence detailing the antioxidant mechanisms of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one at the cellular level. Phenolic compounds, characterized by hydroxyl groups on an aromatic ring, are known to be effective antioxidants. nih.gov Their mechanisms of action are diverse and can include:

Inhibiting or delaying the production of free radicals. nih.gov

Directly scavenging free radicals. nih.gov

Converting free radicals into less harmful substances. nih.gov

Interrupting the propagation of chain reactions (chain-breaking). nih.gov

Chelating metal ions that can catalyze oxidative reactions. nih.gov

Cellular antioxidant defense systems, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), play a crucial role in protecting cells from oxidative damage by detoxifying reactive oxygen species (ROS). nih.govnih.gov Exogenous antioxidants can support this endogenous system. nih.gov

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)

Specific studies on the anti-inflammatory pathways modulated by 1-(2,4,6-trihydroxyphenyl)dodecan-1-one are not available. Inflammation is a biological defense mechanism involving immune cells like macrophages, which produce inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.gov Overproduction of NO is implicated in the pathogenesis of inflammation. nih.gov

A structurally related compound, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, has demonstrated potent anti-inflammatory properties by inhibiting the release of prostaglandin (B15479496) E(2) (PGE(2)) both in vitro and in vivo. nih.gov This suggests that compounds containing the 2,4,6-trihydroxyphenyl moiety may have the potential to modulate inflammatory pathways. The regulation of pro-inflammatory cytokines and the suppression of NO production are key mechanisms in controlling inflammation. nih.gov

Anti-apoptotic Activities and Protein Interactions (e.g., XIAP)

There is no information regarding the anti-apoptotic activities of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one or its interaction with proteins like the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a key regulator of apoptosis (programmed cell death) that functions by inhibiting caspases, which are crucial enzymes in the apoptotic cascade. drugbank.comnih.gov The BIR3 domain of XIAP is a validated target for developing small molecule antagonists that can induce apoptosis in cancer cells. drugbank.com Such antagonists work by mimicking the natural XIAP inhibitor, Smac/DIABLO, thereby freeing caspases to execute cell death. drugbank.comnih.gov

Acetylcholinesterase Inhibitory Activities

The acetylcholinesterase inhibitory activity of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one has not been reported in the scientific literature.

In Vitro Cytotoxicity against Cancer Cell Lines

There are no available studies on the in vitro cytotoxicity of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one against any cancer cell lines.

Inhibition of Proliferation in Specific Cancer Cell Models (e.g., NCI-H187, KB, BC)

No data exists on the ability of 1-(2,4,6-trihydroxyphenyl)dodecan-1-one to inhibit proliferation in NCI-H187, KB, or BC cancer cell models. For context, a related benzophenone, 2,4',6-trihydroxy-4-methoxybenzophenone, was found to inhibit cell proliferation in the HT-29 human colon carcinoma cell line. nih.govnih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 1 2,4,6 Trihydroxyphenyl Dodecan 1 One and Analogs

Analysis of Structural Determinants for Biological Activity

The pharmacological profile of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one is dictated by two primary moieties: the lipophilic dodecanoyl chain and the hydrophilic phloroglucinol (B13840) ring. Alterations to either of these components can significantly modulate the compound's biological effects.

The length and saturation of the alkyl chain attached to the phloroglucinol core are crucial determinants of biological activity, particularly for antimicrobial properties. Research on N-alkylmorpholine derivatives, which also feature a variable-length alkyl chain, demonstrates a clear structure-activity relationship. chemrxiv.org

A study investigating a series of these derivatives with alkyl chains ranging from one to eighteen carbons found that compounds with chains from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org In contrast, analogs with shorter chains (fewer than five carbons) were found to be inactive. chemrxiv.org This suggests that the lipophilicity conferred by a longer alkyl chain, such as the C12 dodecanoyl chain in 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one, is essential for potent antibacterial action, likely by facilitating interaction with or disruption of bacterial cell membranes.

The phloroglucinol ring, characterized by its 1,3,5-trihydroxybenzene structure, is fundamental to the activity of this class of compounds. wikipedia.org The three hydroxyl groups are key to the molecule's ability to interact with biological targets and are also responsible for its antioxidant properties. patsnap.com The specific 1,3,5-hydroxylation pattern distinguishes phloroglucinol from its isomers, pyrogallol (B1678534) (1,2,3-benzenetriol) and hydroxyquinol (1,2,4-benzenetriol), and is a defining feature of many naturally occurring bioactive compounds. wikipedia.org

The arrangement of these hydroxyl groups influences the molecule's electronic properties and its capacity for hydrogen bonding, which are critical for binding to enzyme active sites or other biological receptors. nih.gov Synthetic studies aimed at assessing the role of these hydroxyl groups have confirmed their importance for the anti-inflammatory activity of phloroglucinol derivatives. nih.gov

The introduction of various substituent groups onto the phloroglucinol scaffold allows for the fine-tuning of its pharmacological profile, leading to a wide spectrum of biological activities. Acylphloroglucinols, which include 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one, represent the largest group of naturally occurring phloroglucinol derivatives and are known to possess antidepressant, antimicrobial, antiviral, antitumor, antioxidant, and anti-inflammatory properties. nih.govmdpi.com

Modifications can include the addition of further acyl groups, alkylation, or the introduction of different functional moieties, each imparting distinct activities. For instance, diacylphloroglucinol and alkylated monoacylphloroglucinol derivatives have been identified as dual inhibitors of inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB), key mediators of inflammation. nih.gov Other derivatives have shown potent inhibitory activity against enzymes like xanthine (B1682287) oxidase, α-glycosidase, acetylcholinesterase, and carbonic anhydrase. nih.govnih.gov The introduction of cinnamyl moieties has also been explored to create inhibitors of carbonic anhydrase isozymes. nih.gov These findings demonstrate that the core phloroglucinol structure serves as a versatile scaffold for developing targeted therapeutic agents.

Table 1: Biological Activities of Substituted Phloroglucinol Analogs

| Analog Class | Substitution | Biological Activity | Key Findings | Citations |

|---|---|---|---|---|

| Diacylphloroglucinols | Additional acyl group | Anti-inflammatory | Dual inhibitor of iNOS (IC50 = 19.0 µM) and NF-κB (IC50 = 34.0 µM). | nih.govmdpi.com |

| Alkylated Monoacylphloroglucinols | Alkyl group on the ring | Anti-inflammatory | Dual inhibitor of iNOS (IC50 = 19.5 µM) and NF-κB (IC50 = 37.5 µM). | nih.govmdpi.com |

| Flavaspidic Acid Series | Acetyl group | Xanthine Oxidase Inhibition | Acetyl group at C3 is crucial for activity; IC50 values range from 6.3 to 20.9 μM. | nih.gov |

| Cinnamyl-substituted Phloroglucinols | p-methoxycinnamyl group | Carbonic Anhydrase Inhibition | Exhibited inhibitory effects on human carbonic anhydrase I and II (hCA I and II). | nih.gov |

| Phloroglucinol Glucosides | β-D-glucopyranosyloxy group | Antioxidant, Cytotoxic | Showed antioxidant activity and cytotoxic effects against various cancer cell lines. | nih.gov |

| Thiosemicarbazone Derivatives | Thiosemicarbazone group | Potential various | Synthesized for early discovery research. | sigmaaldrich.com |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov A pharmacophore model for phloroglucinol derivatives like 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one would typically include key features such as hydrogen bond donors (from the hydroxyl groups), hydrogen bond acceptors, hydrophobic regions (like the dodecanoyl chain), and aromatic rings. nih.gov

These models can be generated based on the structures of known active ligands or the structure of the biological target's binding site. nih.gov Once developed, a pharmacophore model serves as a 3D query to screen large compound libraries for novel molecules that possess the desired structural features, potentially leading to the discovery of new scaffolds with improved potency or different pharmacological profiles. nih.govnih.gov This ligand-based design approach is particularly useful when the precise structure of the biological target is unknown. nih.gov

Development and Validation of QSAR Models for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jchemlett.com For phloroglucinol derivatives, a QSAR model could be developed to predict their potency as, for example, anti-inflammatory or antibacterial agents.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as lipophilicity (e.g., LogP), electronic properties, and steric features. jchemlett.com Statistical methods, like multilinear regression analysis, are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50). jchemlett.com A robust QSAR model must be rigorously validated to ensure its predictive power. jchemlett.com Such a validated model can then be used to predict the activity of newly designed, unsynthesized analogs of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one, thereby prioritizing the most promising candidates for synthesis and testing.

Computational Chemistry Approaches to SAR Elucidation

Beyond pharmacophore and QSAR modeling, other computational chemistry methods play a vital role in understanding the structure-activity relationships of phloroglucinol derivatives. Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net

By docking 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one and its analogs into the active site of a target enzyme (e.g., iNOS, xanthine oxidase), researchers can visualize the specific interactions—such as hydrogen bonds and hydrophobic contacts—that contribute to binding affinity. researchgate.net These simulations can explain why certain substitutions enhance activity while others diminish it. For example, docking studies can reveal how the dodecanoyl chain fits into a hydrophobic pocket of the receptor or how the hydroxyl groups of the phloroglucinol ring interact with key amino acid residues. researchgate.netnih.gov This detailed molecular-level insight is invaluable for the rational design of more potent and selective inhibitors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete map of the proton and carbon framework can be assembled.

In the ¹H-NMR spectrum of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one, specific signals corresponding to the protons of the trihydroxyphenyl ring and the dodecanoyl chain are expected. The aromatic region would feature a singlet for the two equivalent aromatic protons (H-3' and H-5'). The protons of the three hydroxyl groups on the phenyl ring would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

The aliphatic dodecanoyl chain would produce a series of signals. The α-methylene protons (H-2), adjacent to the carbonyl group, are expected to appear as a triplet at a downfield position compared to the other methylene (B1212753) groups due to the deshielding effect of the ketone. The long chain of methylene groups (H-3 to H-11) would likely resonate as a complex multiplet or a broad signal in the typical aliphatic region. The terminal methyl group (H-12) protons would appear as a characteristic triplet at the most upfield position.

Predicted ¹H-NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-3', H-5') | ~ 5.9 - 6.1 | s (singlet) | 2H |

| Phenolic (-OH) | Variable (broad) | s (singlet) | 3H |

| α-Methylene (-CH₂-CO) | ~ 2.8 - 3.0 | t (triplet) | 2H |

| Methylene (-CH₂-)n | ~ 1.2 - 1.6 | m (multiplet) | 18H |

Note: Predicted data is based on computational models and may differ from experimental values.

The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. For 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one, a total of 18 distinct signals are anticipated. The carbonyl carbon (C-1) of the ketone is the most deshielded, appearing at a significant downfield shift.

The carbons of the trihydroxyphenyl ring would appear in the aromatic region. The carbon atom attached to the acyl group (C-1') and the carbons bearing the hydroxyl groups (C-2', C-4', C-6') would have characteristic chemical shifts. The two equivalent aromatic carbons (C-3' and C-5') would produce a single signal. The carbons of the dodecanoyl chain would be observed in the aliphatic region of the spectrum.

Predicted ¹³C-NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 205 - 210 |

| C-2', C-4', C-6' (C-OH) | ~ 160 - 165 |

| C-1' | ~ 105 - 110 |

| C-3', C-5' | ~ 95 - 100 |

| α-Methylene (-CH₂-CO) | ~ 40 - 45 |

| Methylene Chain (-CH₂-)n | ~ 22 - 35 |

Note: Predicted data is based on computational models and may differ from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula for 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one is C₁₈H₂₈O₄, with a calculated molecular weight of 308.41 g/mol .

LC-ESI-MS is a soft ionization technique ideal for analyzing polar molecules like the subject compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 309.2. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 307.2. The high-resolution mass measurement would allow for the confirmation of the elemental composition.

UPLC-MS provides higher resolution and faster analysis times compared to conventional LC-MS. When coupled with tandem mass spectrometry (MS/MS), detailed fragmentation analysis can be performed. The fragmentation of the molecular ion would likely proceed via characteristic pathways for alkyl aryl ketones. A primary fragmentation pathway is the alpha-cleavage (α-cleavage) on either side of the carbonyl group.

A significant fragment would be expected from the cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to the formation of the dodecanoyl cation or related fragments. Another key fragmentation is the McLafferty rearrangement, where a gamma-hydrogen from the alkyl chain is transferred to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, leading to the elimination of a neutral alkene.

Predicted Key Fragments in MS/MS

| m/z (Proposed) | Proposed Ion Structure / Origin |

|---|---|

| 309.2 | [M+H]⁺ (Protonated molecular ion) |

| 307.2 | [M-H]⁻ (Deprotonated molecular ion) |

| 153.0 | [C₇H₅O₄]⁻ - Resulting from cleavage of the C-C bond next to the carbonyl, retaining the trihydroxyphenyl ketone portion. |

Note: Fragmentation is predicted based on general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The spectrum of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one would be characterized by absorptions corresponding to its phenolic hydroxyl groups, the ketone carbonyl group, the long aliphatic chain, and the aromatic ring.

The most prominent features would be a broad absorption band for the O-H stretching of the multiple phenol (B47542) groups, a strong, sharp peak for the C=O stretching of the ketone, and multiple peaks for the C-H stretching of the long alkyl chain.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 2955 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 1630 - 1650 | C=O stretch | Ketone (conjugated, H-bonded) |

| ~ 1600, ~1470 | C=C stretch | Aromatic ring |

Note: Predicted absorption ranges are based on standard IR correlation tables.

An extensive search for crystallographic data for the compound 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one has been conducted. The investigation aimed to locate primary research articles and database entries detailing its solid-state structure as determined by X-ray crystallography.

Despite a thorough search of scientific databases and scholarly publications, no specific X-ray crystallographic studies for 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one could be identified. Consequently, the detailed information required to populate the section on "X-ray Crystallography for Solid-State Structural Analysis," including crystallographic parameters and a discussion of the crystal packing and intermolecular interactions, is not available in the current scientific literature.

Therefore, it is not possible to generate the requested article content and data tables. Further research involving the synthesis and crystallographic analysis of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one would be required to produce the data necessary for this section.

Future Research Directions and Unaddressed Questions

Discovery of Novel Biological Activities and Therapeutic Potential

Currently, dedicated studies on the biological activities of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one are not available in the scientific literature. However, the broader class of acylphloroglucinols is renowned for a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. nih.govnih.gov A structurally related natural product, (+)-trans-4-(3-dodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman, has been identified as a competitive inhibitor of group II phospholipase A2, suggesting potent anti-inflammatory potential. nih.gov

Future research should, therefore, initiate broad-spectrum screening of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one to determine its bioactivity profile. Key areas for investigation include:

Antimicrobial and Antibiofilm Activity: Testing against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical first step. Many phloroglucinol (B13840) derivatives show profound antibacterial effects. nih.gov

Anti-inflammatory Properties: Given the activity of related compounds, assessing its ability to inhibit inflammatory mediators like inducible nitric oxide synthase (iNOS), nuclear factor kappaB (NF-κB), and phospholipases is crucial. nih.govnih.gov

Anticancer and Cytotoxic Effects: Evaluation against various cancer cell lines could uncover potential as a lead compound for oncological applications, a known property of many polycyclic polyprenylated acylphloroglucinols (PPAPs). nih.govfrontiersin.org

Neuroprotective Effects: Some acylphloroglucinols have shown promise in models of neurodegenerative diseases by mitigating oxidative stress. nih.gov

The presence of the long dodecanoyl (C12) chain suggests significant lipophilicity, which could enhance membrane interaction and bioavailability, potentially leading to unique therapeutic applications compared to its short-chain analogues.

Deeper Mechanistic Insights into Cellular and Molecular Interactions

The precise molecular mechanisms of 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one remain unelucidated. For the parent compound, phloroglucinol, the mechanism often involves the inhibition of smooth muscle contractions by blocking enzymes like phosphodiesterases, which in turn increases intracellular levels of cAMP and cGMP. patsnap.com For more complex phloroglucinol derivatives, activities are tied to specific molecular targets.

A vital area of future research is to move beyond preliminary activity screening to understand how the compound works at a molecular level. This would involve:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets with which the compound interacts.

Enzyme Inhibition Kinetics: If the compound shows activity against specific enzymes (e.g., lipoxygenases, cyclooxygenases, cholinesterases), detailed kinetic studies should be performed to determine the mode of inhibition (competitive, non-competitive, etc.). nih.govnih.gov

Pathway Analysis: Utilizing transcriptomics and proteomics to understand how the compound alters cellular signaling pathways, such as inflammatory or apoptotic pathways.

Electrochemical and Spectroscopic Analysis: Methods like cyclic voltammetry can clarify the redox mechanisms, as the phenolic hydroxyl groups are likely involved in proton-coupled electron transfer or sequential proton-loss electron transfer, which is central to their antioxidant activity. nih.gov

Understanding these mechanisms is fundamental for optimizing the compound's structure for improved efficacy and specificity.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one to act in synergy with other therapeutic agents is a completely unexplored and highly promising research avenue. Phenolic compounds, in general, have demonstrated significant synergistic interactions, particularly with antibiotics, where they can enhance the efficacy of conventional drugs against multi-resistant bacteria. nih.govplos.org This synergy can occur through various mechanisms, including increasing bacterial cell membrane permeability or inhibiting bacterial resistance mechanisms. researchgate.net

Future studies should investigate:

Combination with Antibiotics: Testing the compound in combination with different classes of antibiotics (e.g., β-lactams, quinolones) against resistant bacterial strains using methods like the checkerboard assay to determine the fractional inhibitory concentration index (FICI). nih.govmdpi.com

Synergy with Chemotherapeutic Agents: In cancer research, combining the compound with established anticancer drugs could potentially lower the required dosage of the toxic drug, thereby reducing side effects and overcoming drug resistance. nih.gov

These studies could reposition 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one not as a standalone drug, but as an adjuvant or sensitizing agent that revives the effectiveness of existing therapies.

Development of Highly Efficient and Sustainable Synthetic Methods

While specific synthetic protocols for 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one are not detailed in the literature, the synthesis of acylphloroglucinols is well-established, typically via the Friedel-Crafts acylation of phloroglucinol. For example, the related compound 2',4',6'-Trihydroxyacetophenone can be synthesized by reacting phloroglucinol with acetic anhydride (B1165640) or acetonitrile (B52724) in the presence of a catalyst like zinc chloride or an ion-exchange resin. chemicalbook.com

Future research should focus on adapting and optimizing these methods for long-chain substrates to improve efficiency and sustainability. Key goals include:

Optimization of Catalysis: Exploring novel and reusable catalysts (e.g., solid acids, zeolites) to replace traditional Lewis acids, which often generate significant waste.

Biosynthesis and Biotransformation: Investigating microbial synthesis pathways. Some species of Pseudomonas can produce phloroglucinol derivatives, and heterologous expression of the relevant genes in organisms like E. coli has been achieved for producing the phloroglucinol core. nih.govacs.org Engineering these pathways to incorporate dodecanoyl-CoA could offer a green and highly specific manufacturing route.

Flow Chemistry: Developing continuous flow processes for the acylation reaction, which can offer better control over reaction parameters, improved safety, and higher yields compared to batch synthesis.

Advanced Computational Modeling for Rational Drug Design and SAR Prediction

No computational studies specific to 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one have been published. However, computational methods are powerful tools for accelerating drug discovery and have been applied to other acylphloroglucinols. tandfonline.comresearchgate.netnih.gov

Future computational research should be a priority to guide experimental work. This would involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to determine the compound's optimized geometry, electronic properties (such as the HOMO-LUMO gap), and intramolecular hydrogen bonding patterns, which are crucial for its reactivity and interaction with biological targets. tandfonline.comresearchgate.net

Molecular Docking: Performing docking simulations against known protein targets of other acylphloroglucinols (e.g., enzymes, receptors) to predict binding affinities and interaction modes. This can help prioritize experimental screening efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is generated for a series of related analogues, 3D-QSAR models can be built to correlate specific structural features with biological activity. tandfonline.comrsc.org This would provide a predictive framework for designing new derivatives with enhanced potency.

Molecular Dynamics (MD) Simulations: Simulating the compound's interaction with target proteins or cell membranes over time to assess the stability of the binding and understand the dynamic nature of the interaction.

These computational approaches will enable a more rational, hypothesis-driven approach to drug design, saving time and resources in the discovery of new therapeutic agents based on the 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one scaffold.

Data Tables

Table 1: Proposed Future Research Directions for 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one

| Research Area | Key Objectives | Rationale | Potential Impact |

| Biological Activity Screening | Evaluate antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. | The acylphloroglucinol class has a broad bioactivity profile. nih.govnih.gov The lipophilic chain may confer unique properties. | Discovery of novel lead compounds for various therapeutic areas. |

| Mechanistic Studies | Identify protein targets; analyze enzyme inhibition kinetics; perform pathway analysis. | Understanding the mechanism of action is crucial for rational drug development. patsnap.comnih.gov | Elucidation of novel drug targets and pathways; optimization of compound selectivity. |

| Synergistic Effects | Test in combination with antibiotics and chemotherapeutic agents. | Phenolic compounds are known to act synergistically, potentially overcoming drug resistance. nih.govplos.org | Development of adjuvant therapies that enhance the efficacy of existing drugs. |

| Synthetic Method Development | Optimize catalytic synthesis; explore biosynthetic routes via metabolic engineering. | Current chemical methods can be inefficient and environmentally unfriendly. chemicalbook.com Biosynthesis offers a sustainable alternative. nih.gov | Creation of cost-effective, scalable, and green manufacturing processes. |

| Computational Modeling | Perform DFT, molecular docking, QSAR, and MD simulations. | Predictive models can accelerate the design-test-optimize cycle of drug discovery. tandfonline.comnih.gov | Rational design of new, more potent derivatives with improved pharmacokinetic properties. |

Q & A

Q. What are the natural sources and extraction methodologies for 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one?

The compound is isolated from Knema elegans, a tree species native to Southeast Asia. Extraction typically involves sequential solvent partitioning (e.g., hexane, ethyl acetate) of wood or bark extracts, followed by column chromatography using silica gel or Sephadex LH-20 for purification. Identification is confirmed via NMR and mass spectrometry .

Q. How is 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one synthesized from precursor compounds?

Acylphloroglucinol derivatives like this compound are synthesized via Friedel-Crafts acylation. For example, 1-(2,4,6-trihydroxyphenyl)ethanone reacts with dodecanoyl chloride under acidic conditions (e.g., AlCl₃ catalysis). Reaction optimization includes temperature control (0–25°C) and inert atmosphere to prevent oxidation of phenolic groups .

Q. What analytical techniques are used to assess the purity and structural integrity of this compound?

Q. What are the primary biological activities reported for this compound?

Preliminary studies indicate anti-obesity and glucose transport inhibition (via SGLT1/GLUT1). It also enhances cholesterol 7α-hydroxylase activity, suggesting a role in lipid metabolism. Bioactivity is typically tested in vitro using 3T3-L1 adipocytes or Caco-2 cell models .

Advanced Research Questions

Q. How do researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies (e.g., varying IC₅₀ values in cell lines vs. isolated enzymes) are addressed by:

- Dose-response normalization : Adjusting for differences in cellular uptake or metabolic stability.

- Orthogonal assays : Combining enzymatic assays (e.g., SGLT1 inhibition) with cellular glucose uptake measurements.

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites .

Q. What experimental designs are used to study the compound’s mechanism of action in lipid metabolism?

Q. How do structural modifications (e.g., alkyl chain length) influence bioactivity?

SAR studies compare analogs with varying chain lengths (C12 vs. C14/C16):

- Synthesis : Adjusting acyl chloride chain length during Friedel-Crafts acylation.

- Bioassays : Testing glucose uptake inhibition in Caco-2 cells.

- Computational modeling : Molecular docking to SGLT1/GLUT1 binding pockets to predict affinity .

Q. What strategies mitigate challenges in solubility and stability during in vitro assays?

- Solubilization : Use of DMSO/ethanol stock solutions (≤25 mg/mL) with sonication.

- Stabilization : Addition of antioxidants (e.g., ascorbic acid) to prevent phenolic oxidation.

- Storage : Lyophilization and storage at −80°C under argon to avoid degradation .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.